

C-DIM12: A Comprehensive Pharmacology and Toxicology Profile

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Compound of Interest

Compound Name: C-DIM12

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Abstract

C-DIM12, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of diindolylmethane (DIM) that has emerged as a potent and orally active modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).^{[1][2]} Extensive preclinical research highlights its potential as a therapeutic agent for a range of neurological disorders and cancers. This technical guide provides a detailed overview of the pharmacology, mechanism of action, pharmacokinetics, and toxicology of **C-DIM12**, presenting key data in a structured format to support ongoing research and development efforts.

Pharmacology

Mechanism of Action

C-DIM12 functions as a potent activator of Nurr1, a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons, as well as for the regulation of inflammatory responses in glial cells.^{[1][3]} Unlike endogenous ligands which are yet to be definitively identified, **C-DIM12** binds to a coactivator domain on the Nurr1 protein.^[1] This interaction initiates a cascade of downstream effects, primarily centered on the transrepression of pro-inflammatory gene expression and the promotion of a neuroprotective and anti-tumorigenic cellular environment.^{[1][3]}

The primary mechanism of **C-DIM12**'s anti-inflammatory action involves the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] In glial cells such as microglia and astrocytes, **C-DIM12** enhances the binding of Nurr1 to the p65 subunit of NF- κ B.[4] This interaction stabilizes the association of corepressor proteins like CoREST (Corepressor for Repressor Element 1 Silencing Transcription Factor) and NCOR2 (Nuclear Receptor Corepressor 2) with the NF- κ B complex, thereby preventing its binding to the promoters of inflammatory genes.[4] This leads to a significant reduction in the expression of pro-inflammatory mediators including inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).[4][6]

In the context of cancer, **C-DIM12** has been shown to inhibit tumor growth and autophagy while inducing apoptosis in cancer cells.[2]

Pharmacodynamics

The pharmacodynamic effects of **C-DIM12** are primarily characterized by its potent anti-inflammatory and neuroprotective activities observed in various preclinical models.

In vitro studies have demonstrated that **C-DIM12** effectively suppresses inflammatory signaling in primary astrocytes and microglial cell lines.[1][4] It inhibits the lipopolysaccharide (LPS)-induced expression of NF- κ B-regulated genes.[4] Furthermore, in neuronal cell lines, **C-DIM12** induces the expression of genes associated with a dopaminergic phenotype.[1] In bladder cancer cells, it stimulates a Nurr1-mediated apoptotic pathway.[4][7]

Preclinical studies in animal models of Parkinson's disease and intracerebral hemorrhage (ICH) have provided substantial evidence for the in vivo efficacy of **C-DIM12**.

- **Parkinson's Disease Models:** In mouse models of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), oral administration of **C-DIM12** has been shown to protect against the loss of dopaminergic neurons in the substantia nigra pars compacta and their terminals in the striatum.[1][3] This neuroprotective effect is accompanied by a suppression of microglial and astrocyte activation.[1][3]
- **Intracerebral Hemorrhage (ICH) Models:** In a mouse model of ICH, **C-DIM12** treatment improved neurological function, prevented neuron loss, and suppressed the activation of

microglia/macrophages.[6] It also reduced the expression of inflammatory mediators like IL-6 and CCL2.[6]

Pharmacokinetics

Pharmacokinetic studies in male C57BL/6 mice have demonstrated that **C-DIM12** is orally bioavailable and effectively crosses the blood-brain barrier.[1] Following intragastric administration, the concentration of **C-DIM12** in the brain was found to be approximately three times higher than in the plasma.[1]

Table 1: Pharmacokinetic Parameters of **C-DIM12** in Male C57BL/6 Mice

Route of Administration	Dose (mg/kg)	Organ	Cmax (ng/mL)	t1/2 (min)	AUC (ng/mL*min)
Intragastric (i.g.)	25	Plasma	Data not available in snippets	Data not available in snippets	Data not available in snippets
Intragastric (i.g.)	25	Brain	Data not available in snippets	Data not available in snippets	Data not available in snippets

Note: Specific quantitative values for Cmax, t1/2, and AUC were not available in the provided search snippets. The table structure is provided for when such data becomes available.

Toxicology

Preliminary toxicology studies have been conducted in mice and dogs to assess the safety profile of **C-DIM12**.

Acute and Sub-chronic Toxicity

A 7-day study in outbred male CD-1 mice involved orogastric administration of **C-DIM12** at doses of 50, 200, and 300 mg/kg/day.[8] The study investigated changes in hematology, clinical chemistry, and whole-body tissue pathology.[8] In a single-dose study, male and female beagle dogs received orogastric doses of 1, 5, 25, 100, 300, and 1,000 mg/kg, with subsequent

analysis of hematology, clinical chemistry, and plasma pharmacokinetics over 48 hours.[8] While the detailed results of these studies are not fully available in the provided snippets, they represent a critical step in defining the safety margins of **C-DIM12**.

Off-Target Assessment

To investigate potential off-target effects, in-vitro binding inhibition assays were performed with 10 μ M **C-DIM12** against a panel of 68 targets.[8] This was complemented by predictive off-target structural binding capacity analysis.[8] The results of these off-target assessments are crucial for understanding the selectivity of **C-DIM12** and predicting potential side effects.

Experimental Protocols

Pharmacokinetic Analysis in Mice

- Animal Model: Male C57BL/6 mice (27–30 g).[1]
- Drug Administration: **C-DIM12** was dissolved in corn oil and administered by intragastric gavage at a dose of 25 mg/kg.[1]
- Sample Collection: Mice were euthanized at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration (n=4 per time point).[1] Midbrain tissue and trunk blood were collected.[1] Plasma was separated by centrifugation.[1]
- Analytical Method: **C-DIM12** concentrations in brain and plasma samples were determined by liquid chromatography-mass spectrometry (LC-MS).[1]

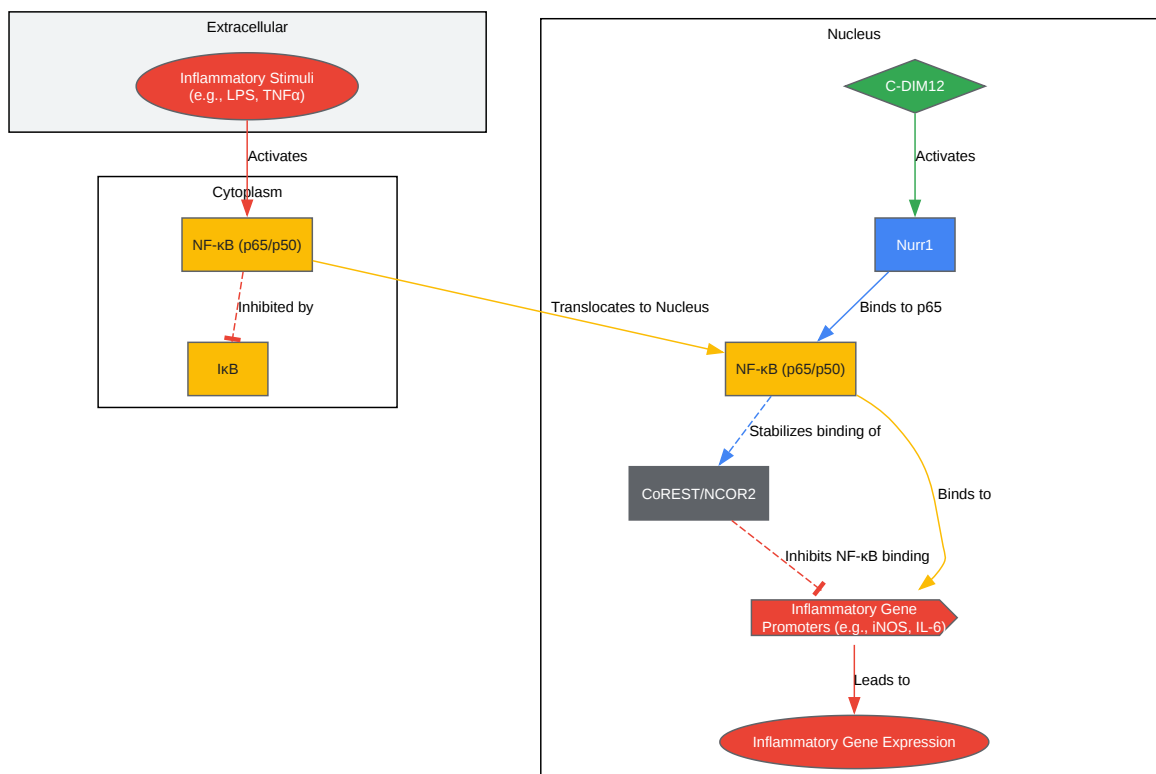
In Vivo Efficacy Study in MPTP-Induced Parkinsonism Mouse Model

- Animal Model: Mice were treated with four doses of MPTP + probenecid over 14 days.[1]
- Drug Administration: **C-DIM12** was administered at a dose of 25 mg/kg via intraperitoneal injection for 14 days.[2]
- Outcome Measures: Neurobehavioral function, loss of dopaminergic neurons, and glial activation were monitored.[1] Immunohistochemistry for IBA-1 (microglia marker) and stereological counting of TH-positive cells (dopaminergic neurons) were performed.[1][3]

In Vitro NF- κ B Reporter Assay

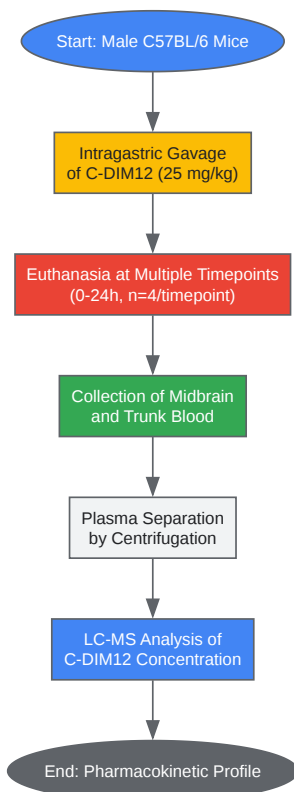
- Cell Line: NF- κ B–GFP (green fluorescent protein) reporter HEK cells.[4]
- Treatment: Cells were exposed to 30 ng/ml of TNF α in the presence of 100 μ M **C-DIM12** for up to 24 hours.[4]
- Analysis: The total GFP fluorescence per cell was measured to determine the extent of NF- κ B activation.[4]

Visualizations



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Caption: **C-DIM12** Mechanism of Action.



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Caption: Pharmacokinetic Study Workflow.

Conclusion

C-DIM12 is a promising small molecule with a well-defined mechanism of action centered on the activation of the orphan nuclear receptor Nurr1. Its ability to suppress neuroinflammation and protect dopaminergic neurons in preclinical models of neurological disorders, coupled with its oral bioavailability and brain permeability, makes it a compelling candidate for further development. The initial toxicology data is encouraging, though more comprehensive studies are required to fully establish its safety profile for clinical applications. This technical guide summarizes the current knowledge on **C-DIM12**, providing a valuable resource for the scientific community to guide future research and therapeutic development.

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